4-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-2-(piperidine-1-carbonyl)morpholine
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Overview
Description
4-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-2-(piperidine-1-carbonyl)morpholine is a complex organic compound that features a unique combination of functional groups, including a triazole ring, a morpholine ring, and a piperidine ring. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-2-(piperidine-1-carbonyl)morpholine typically involves multiple steps, starting with the formation of the triazole ring. One common method is the alkylation of 1H-1,2,4-triazole with an O-tosyloxazoline derivative, followed by an oxazoline ring-opening reaction and oxidation of the N-protected β-aminoalcohol by potassium permanganate . The morpholine and piperidine rings are then introduced through subsequent reactions, often involving nucleophilic substitution and cyclization steps.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow chemistry techniques to streamline the synthesis process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-2-(piperidine-1-carbonyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, particularly at the nitrogen atoms in the triazole and morpholine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated compounds and strong bases like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-2-(piperidine-1-carbonyl)morpholine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-2-(piperidine-1-carbonyl)morpholine involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form non-covalent bonds with these targets, modulating their activity and leading to various biological effects . The compound’s unique structure allows it to interact with multiple pathways, making it a versatile tool in drug discovery and development.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazoles: These compounds share the triazole ring but differ in the arrangement of nitrogen atoms.
Thiazoles: Contain a sulfur atom in place of one of the nitrogen atoms in the triazole ring.
Imidazoles: Similar five-membered ring structure but with two nitrogen atoms instead of three.
Uniqueness
What sets 4-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-2-(piperidine-1-carbonyl)morpholine apart is its combination of three distinct ring systems, which confer unique chemical and biological properties. This structural complexity allows for diverse interactions with biological targets, enhancing its potential as a multifunctional compound in various research fields.
Properties
IUPAC Name |
[4-[(2-methyl-1,2,4-triazol-3-yl)methyl]morpholin-2-yl]-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N5O2/c1-17-13(15-11-16-17)10-18-7-8-21-12(9-18)14(20)19-5-3-2-4-6-19/h11-12H,2-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMAPSGMTJUBSIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC=N1)CN2CCOC(C2)C(=O)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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